3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1040641-84-6
VCID: VC11925931
InChI: InChI=1S/C17H22N4O4S/c1-24-13-4-6-16(25-2)14(12-13)15-5-7-17(19-18-15)20-8-10-21(11-9-20)26(3,22)23/h4-7,12H,8-11H2,1-3H3
SMILES: COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C
Molecular Formula: C17H22N4O4S
Molecular Weight: 378.4 g/mol

3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine

CAS No.: 1040641-84-6

Cat. No.: VC11925931

Molecular Formula: C17H22N4O4S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine - 1040641-84-6

Specification

CAS No. 1040641-84-6
Molecular Formula C17H22N4O4S
Molecular Weight 378.4 g/mol
IUPAC Name 3-(2,5-dimethoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine
Standard InChI InChI=1S/C17H22N4O4S/c1-24-13-4-6-16(25-2)14(12-13)15-5-7-17(19-18-15)20-8-10-21(11-9-20)26(3,22)23/h4-7,12H,8-11H2,1-3H3
Standard InChI Key BUDTYEAPRMWDJI-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C
Canonical SMILES COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Introduction

3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the pyridazine class, a group of nitrogen-containing heterocycles known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Synthesis and Reactivity

The synthesis of 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common method includes using phosphorus oxychloride for chlorination followed by nucleophilic attack from a piperazine derivative. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yields and purity.

Chemical Reactions

  • Acylation and Alkylation: The piperazine ring can undergo typical amine reactions.

  • Nucleophilic Substitution: The methanesulfonyl group acts as a leaving group.

  • Electrophilic Aromatic Substitution: Possible with the dimethoxyphenyl group.

Potential Applications

This compound shows promise in pharmacology, particularly in developing novel therapeutic agents. Its structural features suggest utility in treating conditions related to inflammation or neurological disorders.

Biological Activities

Compound FeaturePotential Biological Activity
Pyridazine CoreAnti-inflammatory, anti-cancer, anti-viral properties
Methanesulfonyl GroupEnhanced solubility and biological activity
Piperazine MoietyPotential for receptor or enzyme interactions

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine, highlighting variations in biological activity and potential applications.

Compound NameMolecular FormulaUnique Features
1-(4-Methylpiperazin-1-yl)-3-(2,5-dimethoxyphenyl)ureaC₁₈H₂₃N₃O₄Contains a urea linkage instead of pyridazine
N-(4-Methanesulfonylpiperazin-1-yl)benzamideC₁₅H₁₈N₂O₄SLacks the pyridazine core but retains piperazine functionality
3-(2-Methoxyphenyl)-6-(4-piperidin-1-yl)pyridazineC₁₈H₂₂N₄OSimilar pyridazine structure but different substituents

Research Findings and Future Directions

Research on 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine is focused on understanding its pharmacodynamics and pharmacokinetics. Interaction studies with various receptors or enzymes are crucial for determining its therapeutic potential. The compound's unique combination of functional groups makes it an interesting candidate for further modification and optimization in drug design.

Mechanism of Action

The mechanism of action may involve modulating signaling pathways relevant to inflammation or cancer progression, depending on the specific biological target interaction. Further studies are needed to elucidate these interactions fully.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator